molecular formula C17H16N2O3 B11073165 4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

Cat. No.: B11073165
M. Wt: 296.32 g/mol
InChI Key: QUOKUCMYLUIETP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine is an organic compound characterized by its unique isoxazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C17H16N2O3/c1-20-13-9-8-12(10-14(13)21-2)15-16(19-22-17(15)18)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3

InChI Key

QUOKUCMYLUIETP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties.

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